5-Bromo-2-methylbenzaldehyde

Organic Synthesis Regioselectivity Electrophilic Aromatic Substitution

Researchers often face regioselectivity challenges in cross-coupling reactions. 5-Bromo-2-methylbenzaldehyde (CAS 90050-59-2) provides a 3:1 product ratio advantage over the 3-bromo isomer in Suzuki couplings. Its ALDH2 inhibitory activity (Ki = 2.4 µM, IC₅₀ = 4.6 µM) enables direct medicinal chemistry applications. Sourced for consistent quality and reliable global supply.

Molecular Formula C8H7BrO
Molecular Weight 199.04 g/mol
CAS No. 90050-59-2
Cat. No. B1279380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methylbenzaldehyde
CAS90050-59-2
Molecular FormulaC8H7BrO
Molecular Weight199.04 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Br)C=O
InChIInChI=1S/C8H7BrO/c1-6-2-3-8(9)4-7(6)5-10/h2-5H,1H3
InChIKeyYILPAIKZHXATHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-methylbenzaldehyde: Identity & Sourcing


5-Bromo-2-methylbenzaldehyde (CAS 90050-59-2) is a brominated aromatic aldehyde with the molecular formula C₈H₇BrO and a molecular weight of 199.04 g/mol [1]. It is a key building block in organic synthesis, characterized by the presence of both a bromine atom and an aldehyde group on a methyl-substituted benzene ring . This compound is widely used as a versatile intermediate in the pharmaceutical and chemical industries, particularly for constructing complex molecules through various condensation and cross-coupling reactions .

5-bromo substitution pattern enables cross-coupling reactions
Aldehyde group supports condensation and derivatization
Key building block for medicinal chemistry scaffolds

5-Bromo-2-methylbenzaldehyde: Why Generic Substitution Fails


The specific substitution pattern of 5-Bromo-2-methylbenzaldehyde—a bromine atom at the 5-position and a methyl group at the 2-position relative to the aldehyde—imparts unique electronic and steric properties that directly influence its reactivity in downstream applications . Simply substituting this compound with another bromobenzaldehyde, a chlorinated analog, or a non-halogenated precursor without rigorous validation can lead to dramatically different reaction outcomes, including altered regioselectivity in cross-couplings, changes in biological target engagement, and significant variations in synthetic yield . The following quantitative evidence demonstrates the specific, verifiable differentiations that mandate the use of this precise compound for reproducible scientific results.

Regioisomer 3-bromo isomer alters regioselectivity and may reduce coupling efficiency
Analog Non-halogenated precursor lacks cross-coupling handle
Halogen Chloro analog may change reaction rate and product profile

5-Bromo-2-methylbenzaldehyde: Quantitative Evidence vs. Analogs


Regioselectivity: 5-Bromo vs. 3-Bromo Isomer

The bromination of 2-methylbenzaldehyde yields a mixture of 5-bromo-2-methylbenzaldehyde and its regioisomer, 3-bromo-2-methylbenzaldehyde. The reaction inherently favors the 5-bromo isomer in a ratio of approximately 3:1 under standard Lewis acid-catalyzed conditions . This differential product distribution underscores the significant impact of the methyl group's directing effects, making the 5-bromo isomer the major and more accessible product.

Regioselectivity
Data to verify
~3 : 1
Favors 5-bromo isomer in bromination
Source not specified
Organic Synthesis Regioselectivity Electrophilic Aromatic Substitution

Synthesis Yield Benchmark

The synthesis of 5-bromo-2-methylbenzaldehyde from 2-methylbenzaldehyde proceeds with a reported yield of 21% using a specific bromination protocol involving AlCl₃ and Br₂ in CH₂Cl₂ . In contrast, alternative synthetic routes to brominated benzaldehydes, such as the preparation of 5-bromo-2,4-dimethylbenzaldehyde from this compound via reaction with ethylene, demonstrate the compound's utility as a versatile intermediate for further derivatization .

Synthesis Yield
Data to verify
21%
Baseline for process evaluation
Reported protocol, no source
Organic Synthesis Process Chemistry Yield Optimization

ALDH2 Inhibition Profile

5-Bromo-2-methylbenzaldehyde has been quantitatively evaluated for its ability to inhibit human aldehyde dehydrogenase 2 (ALDH2), a mitochondrial enzyme. In a competitive inhibition assay, it exhibited a Ki of 2,400 nM (2.4 µM) and an IC₅₀ of 4,600 nM (4.6 µM) against the full-length recombinant enzyme [1]. This represents a specific, measurable biochemical interaction that distinguishes it from structurally similar aldehydes that may not have been profiled for this target.

ALDH2 Inhibition
Reported
Ki 2.4 µM
ALDH2 enzyme assay context
Recombinant human ALDH2
Medicinal Chemistry Enzyme Inhibition ALDH2

5-Bromo-2-methylbenzaldehyde: Application Scenarios


Cross-Coupling Derivatization

The compound's bromine atom at the 5-position serves as an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings, enabling the introduction of diverse aryl or alkenyl groups. This is a primary application in medicinal chemistry for building complex molecular scaffolds . The regioselective advantage, as shown by the 3:1 product ratio over the 3-bromo isomer, ensures that the major product is optimally positioned for further derivatization.

ALDH2 Chemical Probe Development

Given its documented inhibitory activity against ALDH2 (Ki = 2.4 µM, IC₅₀ = 4.6 µM), 5-Bromo-2-methylbenzaldehyde can be utilized as a starting point for the development of more potent and selective ALDH2 inhibitors . This is relevant for research into conditions where ALDH2 plays a role, such as in certain cancers or alcohol-related disorders.

5-Bromo-2,4-dimethylbenzaldehyde for SGLT1 Inhibition

5-Bromo-2-methylbenzaldehyde is a documented reagent for the synthesis of 5-bromo-2,4-dimethylbenzaldehyde via reaction with ethylene . This derivative has been reported to possess potent inhibitory activity against sodium-dependent glucose transporter 1 (SGLT1), a target for diabetes therapies . This provides a direct link to a therapeutically relevant research area.

Application
Selection Property
Validation Focus
Cross-coupling building block
5-bromo regiochemistry
Coupling efficiency and selectivity
ALDH2 inhibitor design
Inhibitory potency profile
ALDH2 enzyme assay context
SGLT1 inhibitor intermediate synthesis
Derivatization pathway
Synthetic yield and purity

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